molecular formula C14H18ClNO B336645 4-chloro-N-cycloheptylbenzamide

4-chloro-N-cycloheptylbenzamide

Cat. No.: B336645
M. Wt: 251.75 g/mol
InChI Key: SJQLKBAAGMSVGW-UHFFFAOYSA-N
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Description

4-Chloro-N-cycloheptylbenzamide is a benzamide derivative featuring a chloro-substituted benzene ring linked to a cycloheptyl group via an amide bond. Its molecular formula is C₁₅H₂₀ClN₃O₂ (molar mass: 309.79 g/mol), as identified in . The cycloheptyl substituent introduces conformational flexibility and increased lipophilicity compared to smaller alkyl or aromatic groups.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

4-chloro-N-cycloheptylbenzamide

InChI

InChI=1S/C14H18ClNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17)

InChI Key

SJQLKBAAGMSVGW-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural and Physical Properties of Analogous Benzamides
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features/Properties References
4-Chloro-N-cycloheptylbenzamide Cycloheptyl C₁₅H₂₀ClN₃O₂ 309.79 Hydroxycarbamimidoyl group
4-Chloro-N-cyclohexylbenzamide Cyclohexyl C₁₃H₁₆ClNO 237.73 Dihedral angle: 5.9° (ring-amide)
4-Chloro-N-methylbenzamide Methyl C₈H₈ClNO 169.61 N–H⋯O hydrogen-bonded chains
4-Chloro-N-phenylbenzamide Phenyl C₁₃H₁₀ClNO 231.68 Rod-like crystals (ethanol)
N-Benzyl-4-chlorobenzamide Benzyl C₁₄H₁₂ClNO 245.71 Enhanced π-π interaction potential
Key Observations :

Cycloheptyl vs. Cyclohexyl :

  • The cycloheptyl group in this compound increases steric bulk and lipophilicity compared to the cyclohexyl analog () . This may enhance membrane permeability in biological systems but reduce aqueous solubility.
  • Cyclohexyl derivatives (e.g., 4-chloro-N-cyclohexylbenzamide) exhibit defined dihedral angles (5.9°) between the benzene ring and amide group, influencing crystal packing via N–H⋯O hydrogen bonds .

Alkyl vs. Aromatic Substituents :

  • Methyl and benzyl groups () provide lower steric hindrance but reduced lipophilicity compared to cycloheptyl. For instance, 4-chloro-N-methylbenzamide forms hydrogen-bonded chains in its crystal structure .
  • Aromatic substituents (e.g., phenyl, benzyl) enable π-π stacking interactions, which are absent in cycloheptyl derivatives. This difference could affect solid-state stability and receptor-binding affinity.

Electron-Withdrawing vs. Electron-Donating Groups: The chloro group on the benzene ring is electron-withdrawing, polarizing the amide bond and enhancing reactivity in nucleophilic substitutions (common across all analogs).

Functional Group Modifications

  • Hydroxycarbamimidoyl Derivatives :

    • 4-Chloro-N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}benzamide () includes an additional hydroxycarbamimidoyl group, enabling hydrogen bonding and chelation with metal ions. This modification could enhance biological activity (e.g., enzyme inhibition) compared to the unsubstituted cycloheptyl analog.
  • Hydrazone and Sulfonamide Analogs :

    • Compounds like 4-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide () and sulfonamide derivatives () highlight the diversity of benzamide applications, ranging from antimicrobial agents to kinase inhibitors.

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